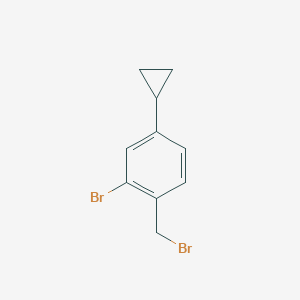![molecular formula C55H66NOP B13672546 (R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a benzyl group, a di-tert-butylphenyl group, and a spirobi[indene] moiety, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
The synthesis of ®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route includes the use of palladium-catalyzed allylic silylation, which proceeds smoothly under mild and neutral conditions . This method is suitable for the synthesis of regio- and stereodefined allylsilanes, which are crucial intermediates in the preparation of the target compound.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of 5,15-bis(3,5-di-tert-butylphenyl) Ni (ii)-porphyrin with Sc(OTf)3 and DDQ leads to the production of meso-β doubly linked Ni (ii)-porphyrin tapes . Common reagents used in these reactions include potassium ferricyanide in alkaline medium, which facilitates the oxidative rearrangement of 3,5-di-tert-butyl-4-hydroxybenzaldehyde acetals to various esters .
Aplicaciones Científicas De Investigación
®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole has a wide range of scientific research applications. It is used in the study of antioxidative effects, particularly in the context of cumene oxidation . Additionally, this compound is employed in the synthesis of complex organic molecules and materials, contributing to advancements in chemistry and material science.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets and pathways related to antioxidative processes. For example, bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide and polysulfides, which are related compounds, exhibit antioxidative effects by inhibiting the oxidation of cumene . The specific molecular targets and pathways involved in these processes are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar compounds to ®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole include bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide and phthalic acid bis-(3-(3,5-di-tert-butyl-4-hydroxy-phenyl)-propyl) ester . These compounds share structural similarities and exhibit related chemical properties, but each has unique features that make them suitable for specific applications. For instance, bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide is known for its antioxidative properties, while phthalic acid bis-(3-(3,5-di-tert-butyl-4-hydroxy-phenyl)-propyl) ester is used in the synthesis of specialized materials.
Propiedades
Fórmula molecular |
C55H66NOP |
|---|---|
Peso molecular |
788.1 g/mol |
Nombre IUPAC |
[(3S)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3/t43-,55+/m1/s1 |
Clave InChI |
UAWQRALEHCBVCD-QNIUTGKFSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
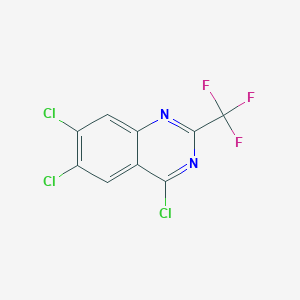

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)



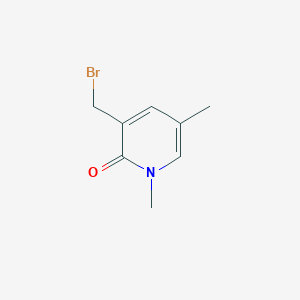
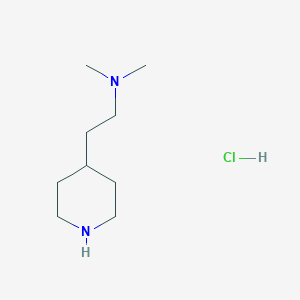
![(4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672533.png)
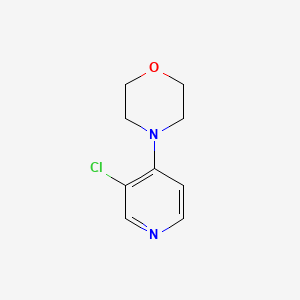
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-one](/img/structure/B13672539.png)

